molecular formula C20H30N2OS B2917460 2,5-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034307-97-4

2,5-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2917460
CAS No.: 2034307-97-4
M. Wt: 346.53
InChI Key: FZQCYDTXDAUHSR-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a piperidine ring and a thianyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thianyl Group: The thianyl group is introduced via a nucleophilic substitution reaction, where a suitable thianyl precursor reacts with the piperidine intermediate.

    Attachment of the Benzamide Core: The final step involves the coupling of the piperidine-thianyl intermediate with a benzamide derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2,5-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide: Unique due to its specific substitution pattern and functional groups.

    2,5-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}aniline: Similar structure but with an aniline core instead of benzamide.

    2,5-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}phenylacetamide: Contains a phenylacetamide core, differing in its pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS/c1-15-3-4-16(2)19(13-15)20(23)21-14-17-5-9-22(10-6-17)18-7-11-24-12-8-18/h3-4,13,17-18H,5-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQCYDTXDAUHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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